5-(Ethylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethylthiol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylthio and phenyl groups can influence its binding affinity and specificity for these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Another heterocyclic compound with similar substituents but a different ring structure.
5-(Methylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with a methylthio group instead of an ethylthio group.
Uniqueness
5-(Ethylthio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group, in particular, can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
CAS No. |
61861-18-5 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-ethylsulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-3-17-13-12(9-16)10(2)14-15(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
BPCDYGFSEGQOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=NN1C2=CC=CC=C2)C)C=O |
Origin of Product |
United States |
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